pTH (73-84) (human)

Overview

Description

PTH (73-84) (human) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Synthesis Analysis

Parathyroid hormone (PTH) is synthesized in parathyroid glands as preproPTH, which is cleaved within the endoplasmic reticulum to yield proPTH, which is further processed in the Golgi complex to yield bioactive full-length PTH1-84 . In addition to intact PTH, several PTH fragments are typically found in circulation .Molecular Structure Analysis

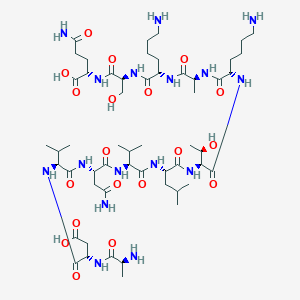

The molecular weight of pTH (73-84) (human) is 1273.44 and its formula is C54H96N16O19 . The sequence is Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln .Chemical Reactions Analysis

PTH is an important regulator of calcium and phosphate homeostasis and bone remodeling . It is metabolized into PTH fragments, which are measured to a different extent by PTH assays of different generations because of differences in fragments recognized and lack of assay standardization .Physical And Chemical Properties Analysis

The physical and chemical properties of pTH (73-84) (human) include a molecular weight of 1273.44 and a formula of C54H96N16O19 . It is a synthetic product with potential research and development risk .Scientific Research Applications

Clinical Diagnostics and Disease Management

PTH assays have evolved to distinguish between full-length PTH (1-84) and N-terminally truncated forms, aiding in the accurate diagnosis of endocrine and osteological diseases. The development of mass spectrometric immunoassays for detecting PTH variants offers new avenues for clinical diagnostics and understanding the pathophysiology of diseases like hyperparathyroidism and renal failure, where different PTH fragments have significant roles (Lopez et al., 2010).

Osteoporosis and Bone Mineral Density

Recombinant human PTH (1-84) has been studied for its effects on bone mineral density and osteoporosis treatment. Long-term treatment with rhPTH (1-84) in hypoparathyroidism showed improvements in bone mineral density and reductions in supplemental calcium requirements, highlighting its therapeutic potential in bone health management (Rubin et al., 2016).

Bone Healing Enhancement

The anabolic effects of PTH, particularly the recombinant PTH (1-34), on bone healing have been demonstrated, showing significant improvements in fracture healing through increased bone mineral content and density. This research supports the potential use of PTH fragments in enhancing bone repair processes, offering insights into novel therapeutic approaches for bone-related injuries (Alkhiary et al., 2005).

Safety And Hazards

properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H96N16O19/c1-24(2)20-33(65-51(85)40(25(3)4)68-48(82)34(21-38(59)74)66-52(86)41(26(5)6)69-49(83)35(22-39(75)76)64-43(77)27(7)57)47(81)70-42(29(9)72)53(87)62-30(14-10-12-18-55)45(79)60-28(8)44(78)61-31(15-11-13-19-56)46(80)67-36(23-71)50(84)63-32(54(88)89)16-17-37(58)73/h24-36,40-42,71-72H,10-23,55-57H2,1-9H3,(H2,58,73)(H2,59,74)(H,60,79)(H,61,78)(H,62,87)(H,63,84)(H,64,77)(H,65,85)(H,66,86)(H,67,80)(H,68,82)(H,69,83)(H,70,81)(H,75,76)(H,88,89)/t27-,28-,29+,30-,31-,32-,33-,34-,35-,36-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLNFZWNZHODHM-IWPBCPHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H96N16O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

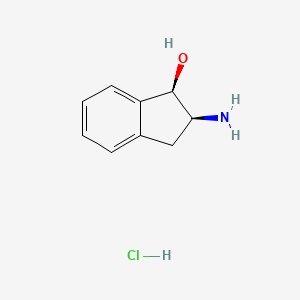

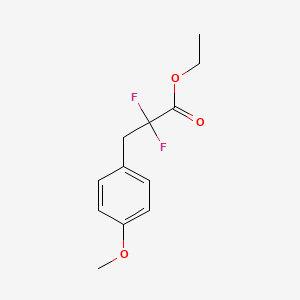

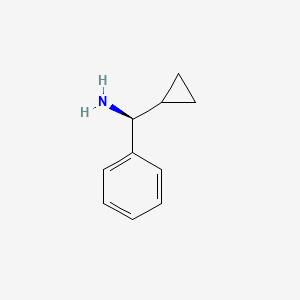

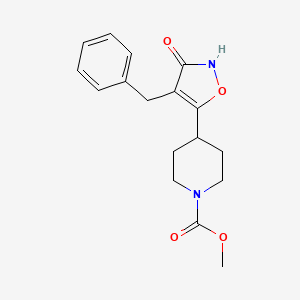

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL](/img/structure/B3259649.png)

![2-[(Phenoxycarbonyl)amino]propanoic acid](/img/structure/B3259695.png)

![(1S,5R,6R,7R)-3-Oxo-7-(tetrahydro-2H-pyran-2-yloxy)-2-oxabicyclo[3.3.0]octane-6-carbaldehyde](/img/structure/B3259700.png)